n-(2,6-Diisopropylphenyl)perylene-3,4-dicarboximide
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Overview
Description
Perylene monoimide is a member of the perylene family of dyes, which are known for their exceptional thermal, chemical, and photostability. These compounds are characterized by their high absorption coefficients and near-unity fluorescence quantum yields. Perylene monoimide, in particular, has gained attention due to its asymmetrical structure, which offers unique photophysical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perylene monoimide typically involves the bromination of perylene followed by nucleophilic substitution reactions. Common synthetic routes include:
Bromination: Perylene is brominated to introduce bromine atoms at specific positions.
Nucleophilic Substitution: The brominated perylene undergoes nucleophilic substitution reactions to introduce various functional groups.
Industrial Production Methods
Industrial production of perylene monoimide involves large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Perylene monoimide undergoes several types of chemical reactions, including:
Oxidation: Perylene monoimide can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of perylene monoimide.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of perylene monoimide, which have applications in different fields .
Scientific Research Applications
Perylene monoimide has a wide range of scientific research applications, including:
Chemistry: Used as a fluoroprobe in various chemical analyses.
Biology: Employed in bio-imaging due to its fluorescence properties.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Utilized in the production of organic photovoltaics and photocatalysts.
Mechanism of Action
The mechanism of action of perylene monoimide involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic transitions, which can be harnessed for various applications such as fluorescence sensing and photocatalysis. The molecular targets and pathways involved include singlet fission and Förster resonance energy transfer .
Comparison with Similar Compounds
Similar Compounds
Perylene diimide: Symmetrical counterpart with similar photophysical properties but different applications.
Naphthalene diimide: Another member of the rylene family with distinct electronic properties.
Uniqueness
Perylene monoimide is unique due to its asymmetrical structure, which allows for more versatile functionalization and a broader range of applications compared to its symmetrical counterparts .
Properties
Molecular Formula |
C34H27NO2 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
16-[2,6-di(propan-2-yl)phenyl]-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6(23),7,9,11,13,18(22),19-decaene-15,17-dione |
InChI |
InChI=1S/C34H27NO2/c1-18(2)21-10-7-11-22(19(3)4)32(21)35-33(36)27-16-14-25-23-12-5-8-20-9-6-13-24(29(20)23)26-15-17-28(34(35)37)31(27)30(25)26/h5-19H,1-4H3 |
InChI Key |
XIQCBLNSGHLITO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=CC7=C6C5=CC=C7)C2=O |
Origin of Product |
United States |
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